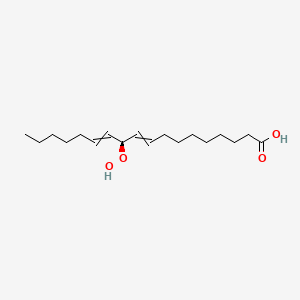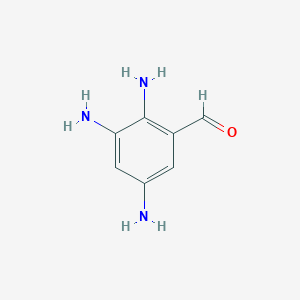
2,3,5-Triaminobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Triaminobenzaldehyde is an organic compound characterized by the presence of three amino groups and an aldehyde group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Triaminobenzaldehyde typically involves the reduction of nitrobenzaldehyde derivatives. One common method includes the reduction of 2,3,5-trinitrobenzaldehyde using a reducing agent such as iron powder in the presence of acetic acid. The reaction is carried out under controlled conditions to ensure the selective reduction of nitro groups to amino groups while preserving the aldehyde functionality.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing catalytic hydrogenation techniques and advanced purification methods to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: 2,3,5-Triaminobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products:
Oxidation: 2,3,5-Triaminobenzoic acid.
Reduction: 2,3,5-Triaminobenzyl alcohol.
Substitution: Various acylated or alkylated derivatives.
Aplicaciones Científicas De Investigación
2,3,5-Triaminobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,3,5-Triaminobenzaldehyde involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity.
Comparación Con Compuestos Similares
2,3,5-Triaminotoluene: Similar structure but with a methyl group instead of an aldehyde group.
2,3,5-Triaminobenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
2,3,5-Triaminophenol: Similar structure but with a hydroxyl group instead of an aldehyde group.
Uniqueness: 2,3,5-Triaminobenzaldehyde is unique due to the presence of both amino and aldehyde groups on the same benzene ring. This combination allows it to participate in a diverse range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
477535-28-7 |
|---|---|
Fórmula molecular |
C7H9N3O |
Peso molecular |
151.17 g/mol |
Nombre IUPAC |
2,3,5-triaminobenzaldehyde |
InChI |
InChI=1S/C7H9N3O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H,8-10H2 |
Clave InChI |
BLUXZJOZEINJLS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C=O)N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-Dimethyl-1-[3-(3-methylbut-2-en-1-yl)-1H-indol-1-yl]propan-1-one](/img/structure/B14253203.png)


![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N'-phenylurea](/img/structure/B14253219.png)
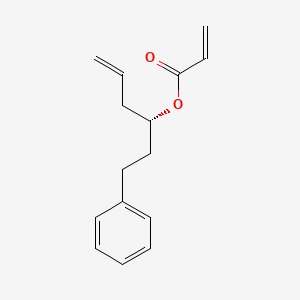


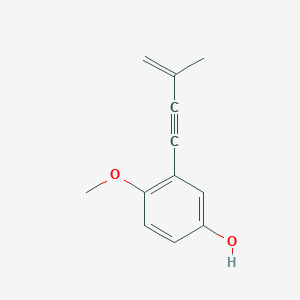
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-trityloxypentanoic acid](/img/structure/B14253236.png)
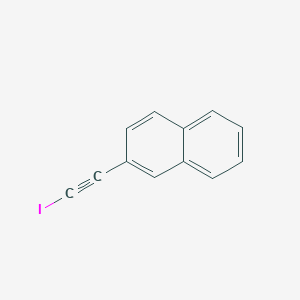
![1-{2-[3-(Prop-1-en-2-yl)phenyl]propyl}pyrrolidine](/img/structure/B14253251.png)
![2-hydroxy-N-[2-methyl-1-(2-methylanilino)-1-oxopropan-2-yl]benzamide](/img/structure/B14253253.png)
